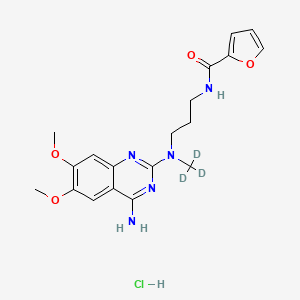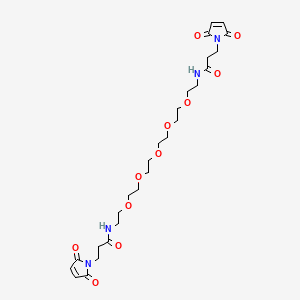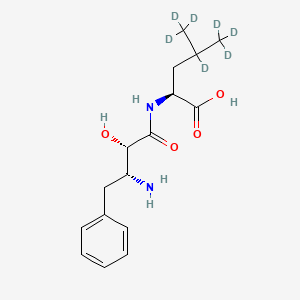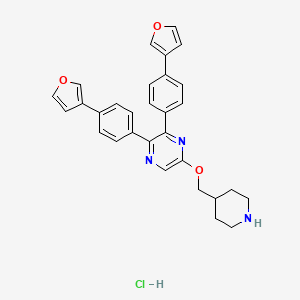
CBP/p300-IN-19 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CBP/p300-IN-19 hydrochloride is a potent and selective inhibitor of the histone acetyltransferases p300 and CREB-binding protein (CBP). These enzymes play crucial roles in the regulation of gene expression through the acetylation of histone and non-histone proteins. This compound has shown significant potential in cancer research due to its ability to inhibit the acetyltransferase activity of p300 and CBP, thereby affecting gene expression and cellular functions .
Vorbereitungsmethoden
The synthesis of CBP/p300-IN-19 hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced through substitution reactions to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Analyse Chemischer Reaktionen
CBP/p300-IN-19 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its activity and stability.
Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s inhibitory properties.
Substitution: Substitution reactions are commonly used to introduce or modify functional groups, enhancing the compound’s selectivity and potency.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
CBP/p300-IN-19 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
CBP/p300-IN-19 hydrochloride exerts its effects by inhibiting the histone acetyltransferase activity of p300 and CBP. These enzymes acetylate lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting this activity, this compound prevents the acetylation of histones, thereby affecting the transcription of genes involved in cell growth, differentiation, and survival .
The molecular targets of this compound include the acetyltransferase domains of p300 and CBP. The compound binds to these domains, blocking their enzymatic activity and disrupting the acetylation of histone and non-histone proteins .
Vergleich Mit ähnlichen Verbindungen
CBP/p300-IN-19 hydrochloride is unique in its high selectivity and potency as an inhibitor of p300 and CBP. Similar compounds include:
These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications. This compound stands out due to its high selectivity and effectiveness in inhibiting the acetyltransferase activity of p300 and CBP .
Eigenschaften
Molekularformel |
C30H28ClN3O3 |
|---|---|
Molekulargewicht |
514.0 g/mol |
IUPAC-Name |
2,3-bis[4-(furan-3-yl)phenyl]-5-(piperidin-4-ylmethoxy)pyrazine;hydrochloride |
InChI |
InChI=1S/C30H27N3O3.ClH/c1-5-24(6-2-22(1)26-11-15-34-19-26)29-30(25-7-3-23(4-8-25)27-12-16-35-20-27)33-28(17-32-29)36-18-21-9-13-31-14-10-21;/h1-8,11-12,15-17,19-21,31H,9-10,13-14,18H2;1H |
InChI-Schlüssel |
DXRCZZHLNNZOOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1COC2=CN=C(C(=N2)C3=CC=C(C=C3)C4=COC=C4)C5=CC=C(C=C5)C6=COC=C6.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



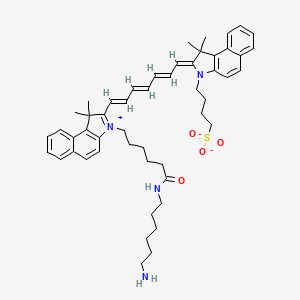
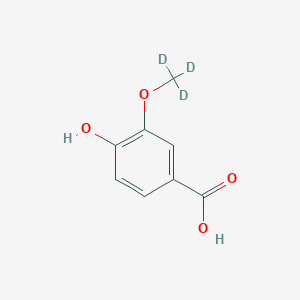
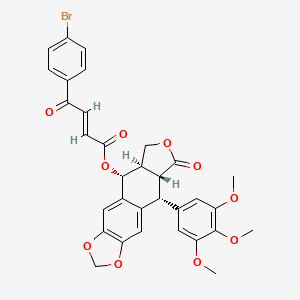
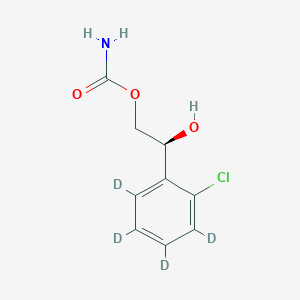
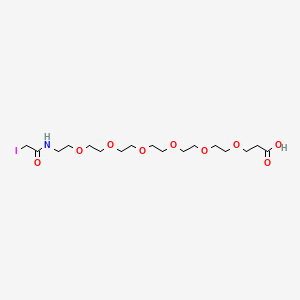

![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)
